Carbonate

Buffer Chemistry Acid-Base Equilibria Analytical Chemistry

Carbonate, designated by CAS 3812-32-6, is the carbonate ion (CO₃²⁻), a carbon oxoanion and the conjugate base of hydrogen carbonate (bicarbonate). It is a key inorganic anion with a molecular weight of 60.01 g/mol and serves as the fundamental ionic species in carbonate salts, buffers, and environmental systems.

Molecular Formula CO3-2
Molecular Weight 60.009 g/mol
CAS No. 3812-32-6
Cat. No. B1196825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonate
CAS3812-32-6
Molecular FormulaCO3-2
Molecular Weight60.009 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-]
InChIInChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-2
InChIKeyBVKZGUZCCUSVTD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbonate (CAS 3812-32-6) Baseline Characteristics for Scientific Procurement


Carbonate, designated by CAS 3812-32-6, is the carbonate ion (CO₃²⁻), a carbon oxoanion and the conjugate base of hydrogen carbonate (bicarbonate) [1]. It is a key inorganic anion with a molecular weight of 60.01 g/mol and serves as the fundamental ionic species in carbonate salts, buffers, and environmental systems [2]. This ion is central to carbonic acid equilibria and exhibits distinct basicity, solubility behavior, and metal-complexation properties that differentiate it from structurally related oxoanions.

Alkaline buffer fit: Reported pKa supports pH 9.5–11.0 buffering where phosphate/sulfate are ineffective.
Salt-form solubility context: K₂CO₃ may support higher working concentrations than Na₂CO₃.
Metal-complexation and basicity profile differentiates from bicarbonate and other oxoanions.

Why Generic Anion or Salt Substitution Fails for Carbonate (CAS 3812-32-6)


Substituting carbonate with bicarbonate, phosphate, or sulfate in a procurement specification is rarely inconsequential due to quantifiable differences in acid-base equilibrium, solubility, and metal-ion interactions. Carbonate exhibits a distinct pKa (6.05–10.33 depending on the specific protonation step) that defines its effective buffering range, which does not overlap perfectly with phosphate or sulfate systems [1]. Furthermore, the solubility of carbonate salts varies by orders of magnitude depending on the counter‑cation—for instance, potassium carbonate is approximately five times more soluble in water than sodium carbonate at 25 °C . These differences have direct implications for experimental reproducibility, process efficiency, and analytical accuracy, making direct substitution without quantitative justification a risk to scientific outcomes.

Buffer pH range may shift

Carbonate’s reported pKa does not overlap with phosphate or sulfate; effective buffering ranges are not interchangeable.

Salt-form solubility profiles differ

Potassium and sodium carbonate show a reported ~5× solubility gap; substituting salt may alter achievable ionic strength and precipitation risk.

Metal-interaction patterns diverge

Carbonate precipitates many metal ions; this complexation behavior is not replicated by phosphate or sulfate and can affect solution stability.

Quantitative Differentiation Evidence for Carbonate (CAS 3812-32-6) Against Key Comparators


pKa and Buffering Range Differentiation: Carbonate vs. Bicarbonate vs. Phosphate

The carbonate ion participates in the second dissociation step of carbonic acid with a pKa₂ value of 10.33 at 25 °C, which is approximately 3.3 units higher than the pKa₁ of phosphate (7.21) and 8.3 units higher than the pKa₂ of sulfate (1.99) [1][2]. This substantial pKa difference means that carbonate-based buffers are optimal for maintaining pH in the 9.5–11.0 range, whereas phosphate buffers are optimal near pH 7.2 and sulfate buffers are essentially non‑buffering at neutral pH.

pKa & Buffering Range
Cross-study
pKa₂ 10.33 (carbonate) vs. 7.21 (phosphate), 1.99 (sulfate)
Δ 3.12–8.34 units higher
Supports alkaline-range buffering where phosphate/sulfate are ineffective.
Aqueous, 25 °C, standard state.
Buffer Chemistry Acid-Base Equilibria Analytical Chemistry

Buffer Capacity Contribution in Biological Fluids: Carbonate vs. Phosphate

In resting dental plaque fluid, the maximum buffer capacity was measured at 26 m‑equiv./L at pH 7.1. Under these conditions, the relative buffer contribution from carbonate was 10%, while phosphate contributed 35% [1]. This demonstrates that carbonate provides a non‑negligible but subordinate buffer capacity compared to phosphate at physiological pH, but becomes the dominant buffer in more alkaline environments.

Buffer Capacity in Biological Fluid
Head-to-head
10% carbonate vs. 35% phosphate buffer contribution at pH 6.86
Phosphate 3.5‑fold higher at this pH
Subordinate at physiological pH; may become dominant in alkaline environments.
Resting dental plaque fluid, 37 °C.
Biological Buffers Physiological Chemistry Dental Research

Analytical Detection Sensitivity: Carbonate vs. Bicarbonate by Voltammetry

A voltammetric method using an azomethine‑H probe and a disposable pencil graphite electrode achieved a limit of detection (LOD) for carbonate ions of 3.7 μg L⁻¹, which is 2.4‑fold lower (more sensitive) than the LOD for bicarbonate ions (9.0 μg L⁻¹) [1]. The analytical range for carbonate (9.9–700.0 μg L⁻¹) was also wider than that for bicarbonate (35.0–700.0 μg L⁻¹).

Voltammetric Detection Sensitivity
Head-to-head
LOD 3.7 μg L⁻¹ (carbonate) vs. 9.0 μg L⁻¹ (bicarbonate)
2.4‑fold lower LOD for carbonate
Higher reported sensitivity supports trace carbonate quantification.
Azomethine‑H probe, pencil graphite electrode, pH 4.25.
Electroanalytical Chemistry Water Quality Testing Sensor Development

Solubility of Carbonate Salts: Potassium Carbonate vs. Sodium Carbonate

At 25 °C, the solubility of potassium carbonate (K₂CO₃) in water is approximately 111 g/100 mL, whereas sodium carbonate (Na₂CO₃) dissolves to only ~22 g/100 mL [1]. This 5‑fold difference in solubility directly impacts the maximum achievable carbonate ion concentration in aqueous formulations and the ease of preparing concentrated stock solutions.

Salt Solubility
Cross-study
K₂CO₃ ~111 g/100 mL vs. Na₂CO₃ ~22 g/100 mL (20–25 °C)
Approximately 5× difference
Potassium salt supports higher carbonate ion concentrations in aqueous formulations.
Deionized water, 1 atm.
Inorganic Synthesis Process Chemistry Formulation Science

Ion-Selective Electrode Selectivity: Carbonate vs. Chloride, Sulfate, and Phosphate

A liquid membrane carbonate ion‑selective electrode demonstrated a selectivity coefficient (K_{CO₃²⁻,X}^{pot}) of at least 10³ for carbonate over chloride, sulfate, and phosphate [1]. In practical terms, this means the electrode responds to carbonate 1,000‑fold more strongly than to these common interfering anions, enabling accurate carbonate measurements in complex matrices such as seawater or biological fluids.

ISE Selectivity
Head-to-head
Selectivity coefficient >10³ over Cl⁻, SO₄²⁻, PO₄³⁻
≥1000× stronger response than interferents
Robust carbonate detection in complex anion matrices.
Liquid membrane electrode, 10⁻²–10⁻⁶ M carbonate.
Potentiometric Sensors Marine Chemistry Environmental Monitoring

Optimal Application Scenarios for Carbonate (CAS 3812-32-6) Derived from Quantitative Evidence


Alkaline Buffer Preparation for pH 9.5–11.0

Carbonate buffers are uniquely suited for maintaining pH in the 9.5–11.0 range, where phosphate and sulfate buffers are ineffective (pKa₂ of carbonate = 10.33 vs. phosphate pKa₂ = 7.21) [1]. This makes carbonate the buffer of choice for alkaline phosphatase assays, carbonate/bicarbonate‑based protein conjugation protocols, and certain chromatographic mobile phases.

Concentrated Carbonate Solutions Using Potassium Carbonate

When high concentrations of carbonate ion are required—for example, in concentrated stock solutions for automated liquid handlers or high‑ionic‑strength reaction media—potassium carbonate (solubility ~111 g/100 mL) is preferred over sodium carbonate (~22 g/100 mL) [2]. The 5‑fold solubility advantage reduces preparation time and minimizes precipitation issues during storage.

Selective Electrochemical Detection in Marine and Environmental Samples

Carbonate ion‑selective electrodes with selectivity coefficients >10³ over chloride, sulfate, and phosphate enable direct potentiometric measurement of carbonate in seawater, freshwater, and wastewater without sample pretreatment [3]. This is critical for ocean acidification monitoring and industrial effluent compliance testing.

Sensitive Voltammetric Quantification in Water Quality Analysis

For laboratories requiring low‑level carbonate detection, voltammetric methods using azomethine‑H probes offer a limit of detection of 3.7 μg L⁻¹—2.4‑fold more sensitive than the corresponding bicarbonate method [4]. This enhanced sensitivity supports trace carbonate analysis in high‑purity water systems, pharmaceutical process water, and environmental surveillance.

Application
Selection Property
Validation Focus
Alkaline buffer preparation (pH 9.5–11.0)
High pKa distinguishes buffering range from phosphate/sulfate
Confirm buffer capacity at target pH and ionic strength
High-concentration carbonate solutions
Salt-form solubility profile (K₂CO₃ vs Na₂CO₃)
Verify solubility and precipitation behavior at working concentration
Selective electrochemical detection in marine/environmental samples
ISE selectivity coefficient >10³ over common anions
Assess sensor response and selectivity in target sample matrix
Trace carbonate voltammetric quantification
Voltammetric method sensitivity for carbonate over bicarbonate
Validate LOD, linear range, and accuracy in specific water matrix

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